
methyl (E)-3-(imidazol-2-yl)propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(imidazol-2-yl)propenoate is an organic compound featuring an imidazole ring attached to a propenoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(imidazol-2-yl)propenoate typically involves the reaction of imidazole derivatives with propenoic acid or its esters under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by the addition of methyl propenoate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are used to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(imidazol-2-yl)propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the propenoate group to a propanoate group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Propanoate derivatives.
Substitution: Halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(imidazol-2-yl)propenoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for catalysis and gas storage.
Mecanismo De Acción
The mechanism of action of methyl (E)-3-(imidazol-2-yl)propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting cellular processes. The propenoate group may participate in covalent bonding with biological macromolecules, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (E)-3-(imidazol-1-yl)propenoate: Similar structure but with the imidazole ring attached at a different position.
Ethyl (E)-3-(imidazol-2-yl)propenoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (E)-3-(benzimidazol-2-yl)propenoate: Similar structure but with a benzimidazole ring instead of an imidazole ring.
Uniqueness
Methyl (E)-3-(imidazol-2-yl)propenoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
methyl (E)-3-(1H-imidazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-8-4-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ |
Clave InChI |
RAZUTRCEYZQRTK-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=NC=CN1 |
SMILES canónico |
COC(=O)C=CC1=NC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)


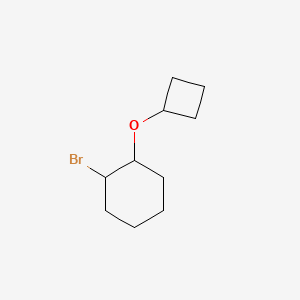
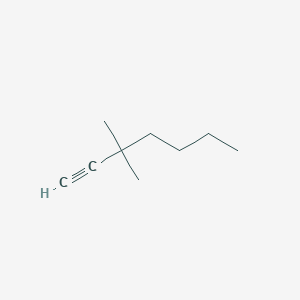



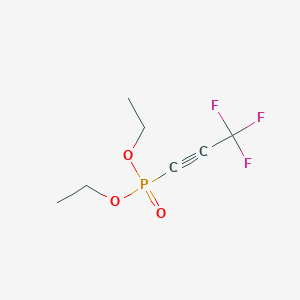
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)
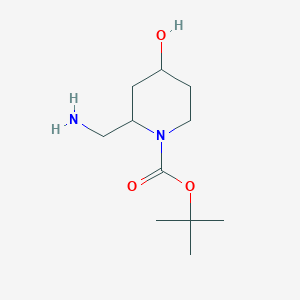
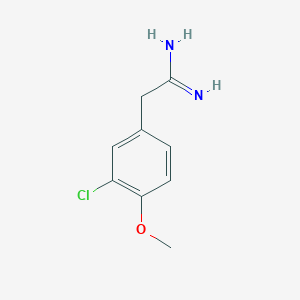
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
